An In-depth Technical Guide to (5-(Methoxycarbonyl)furan-2-YL)boronic acid for Advanced Research
An In-depth Technical Guide to (5-(Methoxycarbonyl)furan-2-YL)boronic acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a versatile building block in modern organic synthesis. The information is curated to support its application in pharmaceutical research and drug development, with a focus on practical, data-driven insights.
Core Chemical Properties
(5-(Methoxycarbonyl)furan-2-YL)boronic acid, with the CAS number 876189-20-7, is a furan-based organoboron compound.[1][2][3] Its structure, featuring both a boronic acid moiety and a methoxycarbonyl group, makes it a valuable reagent, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the methoxycarbonyl group can influence the compound's reactivity and solubility.
Physicochemical Data
A summary of the key physical and chemical properties of (5-(Methoxycarbonyl)furan-2-YL)boronic acid is presented below. It is important to note that some of the listed data are predicted values due to the limited availability of experimentally determined figures in published literature.
| Property | Value | Source |
| Molecular Formula | C₆H₇BO₅ | PubChem[1][3] |
| Molecular Weight | 169.93 g/mol | PubChem[1][3] |
| CAS Number | 876189-20-7 | AOBChem[2], PubChem[1][3] |
| Appearance | Off-white to white solid | Commercially available |
| Predicted Boiling Point | 359.3 ± 52.0 °C | ChemicalBook |
| Predicted Density | 1.35 ± 0.1 g/cm³ | ChemicalBook |
| Predicted pKa | 7.46 ± 0.53 | ChemicalBook |
| Solubility | Furan-based boronic acids generally exhibit good solubility in polar organic solvents such as methanol, ethanol, THF, and DMF. Phenylboronic acid, a related compound, shows high solubility in ethers and ketones.[4][5] | General knowledge on boronic acids |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methoxy group protons, and the hydroxyl protons of the boronic acid group. The furan protons would appear in the aromatic region, with their coupling pattern revealing their relative positions. The methoxy protons would be a sharp singlet, and the boronic acid protons would likely be a broad singlet.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the furan ring, and the methyl carbon of the methoxy group. The carbon attached to the boron atom would also be observable, though its signal might be broadened due to quadrupolar relaxation of the boron nucleus.
Synthesis and Reactivity
(5-(Methoxycarbonyl)furan-2-YL)boronic acid is primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a furan-based boronic acid. This protocol is based on established methods and should be adapted and optimized for specific substrates and scales.
Reaction: Synthesis of Methyl 5-(Aryl)furan-2-carboxylate
Materials:
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(5-(Methoxycarbonyl)furan-2-YL)boronic acid (1.2 equiv)
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Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3 mol%)
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Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equiv)
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Solvent: 1,4-Dioxane and Water (4:1 v/v)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a flame-dried round-bottom flask or Schlenk tube, add (5-(Methoxycarbonyl)furan-2-YL)boronic acid, the aryl halide, and the base.
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Evacuate and backfill the flask with an inert gas three times.
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Add the palladium catalyst to the flask under a positive pressure of the inert gas.
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Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-(aryl)furan-2-carboxylate.
Safety and Handling
(5-(Methoxycarbonyl)furan-2-YL)boronic acid should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage:
Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term storage, keeping the compound under an inert atmosphere is recommended to prevent degradation.
Applications in Drug Discovery and Development
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Boronic acids themselves have also gained prominence as pharmacophores, with several boronic acid-containing drugs approved for clinical use. The combination of these two features in (5-(Methoxycarbonyl)furan-2-YL)boronic acid makes it an attractive starting material for the synthesis of novel therapeutic agents. Its utility in Suzuki-Miyaura coupling allows for the efficient construction of compound libraries for screening against various biological targets.
Logical Relationships in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism in organometallic chemistry. The following diagram illustrates the key steps involved.


